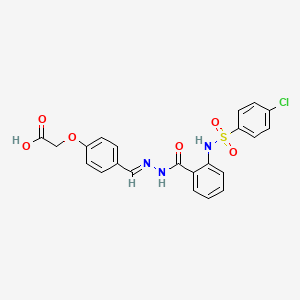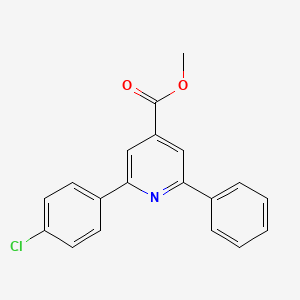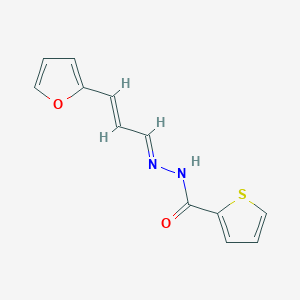
(4-(2-(2-(((4-CL-PH)Sulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-(2-(((4-Chlorophenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)acetic acid is a complex organic compound with a molecular formula of C22H18ClN3O6S
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(2-(((4-Chlorophenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)acetic acid typically involves multiple steps. One common route includes the following steps:
Formation of the sulfonyl amide: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminobenzoic acid under basic conditions to form the sulfonyl amide intermediate.
Formation of the carbohydrazonoyl intermediate: The sulfonyl amide intermediate is then reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.
Coupling with phenoxyacetic acid: The final step involves the coupling of the carbohydrazonoyl intermediate with phenoxyacetic acid under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(4-(2-(2-(((4-Chlorophenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, especially under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of brominated derivatives.
Aplicaciones Científicas De Investigación
(4-(2-(2-(((4-Chlorophenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and polymers.
Mecanismo De Acción
The mechanism of action of (4-(2-(2-(((4-Chlorophenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)acetic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(2-(4-(((4-Chlorophenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)acetic acid
- 4-(2-(2-(((4-Chlorophenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)butanoic acid
Uniqueness
(4-(2-(2-(((4-Chlorophenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)acetic acid is unique due to its specific structural arrangement, which allows it to interact with a wide range of biological targets. Its sulfonyl and carbohydrazonoyl groups contribute to its high reactivity and potential for various applications in medicinal chemistry.
Propiedades
Número CAS |
477733-49-6 |
|---|---|
Fórmula molecular |
C22H18ClN3O6S |
Peso molecular |
487.9 g/mol |
Nombre IUPAC |
2-[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C22H18ClN3O6S/c23-16-7-11-18(12-8-16)33(30,31)26-20-4-2-1-3-19(20)22(29)25-24-13-15-5-9-17(10-6-15)32-14-21(27)28/h1-13,26H,14H2,(H,25,29)(H,27,28)/b24-13+ |
Clave InChI |
POKRJLKINPEJGE-ZMOGYAJESA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 4-{4-[(4-tert-butylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B12045543.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B12045561.png)
![(5Z)-5-{(2E,4E)-5-[(4-methylphenyl)amino]penta-2,4-dien-1-ylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12045566.png)
![2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12045574.png)
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12045580.png)
![[(2R,4R,5R,6S,8R,13S,16S,18R)-11-ethyl-5-hydroxy-6,13,16,18-tetramethoxy-4-(4-methoxybenzoyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B12045583.png)
![N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12045594.png)

![Diethyl 7-(4-chlorobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12045599.png)

![ethyl 6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12045601.png)
![7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B12045602.png)

